![molecular formula C30H22N2O2S B2396232 4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide CAS No. 312749-51-2](/img/structure/B2396232.png)

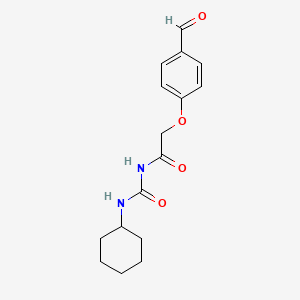

4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

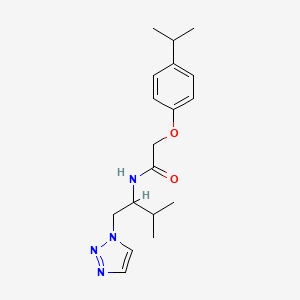

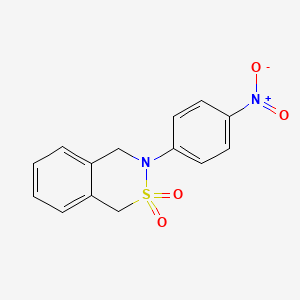

The compound is a benzamide derivative, which is a class of compounds containing a benzamide moiety . Benzamides are often used in the synthesis of various organic compounds.

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques such as FTIR, NMR, and HRMS .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve acylation or other types of organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular weight, density, boiling point, and other properties can be determined .Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

A study focusing on the compound SB-649868, which shares a structural similarity with the molecule , explored its pharmacokinetics and metabolism. The compound was found to be extensively metabolized with the primary route involving oxidation of the benzofuran ring, resulting in various metabolites. This research provides insights into the metabolic pathways and disposition of structurally related compounds in the human body (Renzulli et al., 2011).

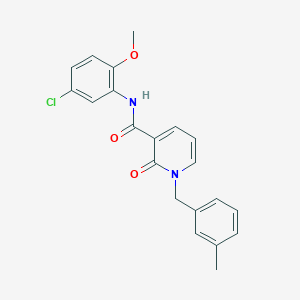

Neuroleptic and Anticonvulsant Properties

Benzamide derivatives have been studied for their potential in treating neurological conditions. For instance, a study involving cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide revealed its significant neuroleptic activity. This compound was found to be much more potent than traditional drugs in treating psychosis, indicating its potential use in developing new treatments with fewer side effects (Iwanami et al., 1981).

Additionally, a series of 9H, 10H, 3-[N- 4 methyl -2-benzamido thiophen 3-yl carbonyl amino [2-(2'-phenyl 1'- ethylenyl)] 10-(aryl) thiazolidino [4, 5-b] 1, 5 benzodiazepine derivatives were designed and tested for their anticonvulsant activity. Two of these compounds showed significant activity, highlighting the potential of benzamide derivatives in developing new anticonvulsant agents (Ghogare et al., 2010).

Metabolic Pathways and Toxicity Studies

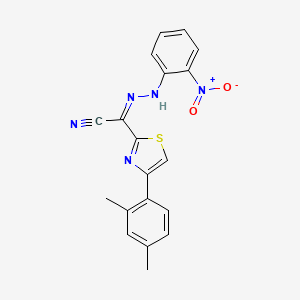

The metabolism of various thiazoles, including thiabendazole and other related compounds, was examined to understand the formation of toxic metabolites. The study identified specific thioamides and alpha-dicarbonyl fragments as urinary metabolites, providing crucial information on the metabolic pathways and potential toxicological profiles of thiazole derivatives (Mizutani et al., 1994).

Therapeutic Potential in Neurological Disorders

N-(4-phenylthiazol-2-yl)benzenesulfonamides were studied as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway which is significant in various neurological disorders. The compounds showed potential in blocking this enzyme, indicating their therapeutic relevance in managing conditions associated with neuronal injury (Röver et al., 1997).

Imaging and Diagnostic Applications

A study on the development of PET radioligands for imaging human brain metabotropic subtype 1 receptors (mGluR1) identified 4-fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX, 11) as having favorable properties. This compound was evaluated in monkeys and showed high brain radioactivity uptake, suggesting its potential use in diagnosing neuropsychiatric disorders (Xu et al., 2013).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant drugs .

Mode of Action

Thiazole derivatives are known to interact with various biological targets through different mechanisms . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives are known to exhibit various biological effects, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22N2O2S/c1-20-12-14-21(15-13-20)26-28(24-10-6-3-7-11-24)35-30(31-26)32-29(34)25-18-16-23(17-19-25)27(33)22-8-4-2-5-9-22/h2-19H,1H3,(H,31,32,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQISNQBSRRSJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2396151.png)

![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2396153.png)

![5-benzyl-N-(4,5-dihydrothiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2396156.png)

![2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2396160.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2396161.png)

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2396169.png)

![2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B2396170.png)